

Ivacaftor Benzenesulfonate: A Technical Guide for Studying CFTR Channel Gating Defects

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Compound of Interest		
Compound Name:	Ivacaftor benzenesulfonate	
Cat. No.:	B1139303	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The CFTR protein functions as a phosphorylation- and ATP-regulated anion channel on the apical membrane of epithelial cells, primarily responsible for the transport of chloride and bicarbonate ions.[1][2] Mutations in the CFTR gene can lead to defects in protein production, processing, stability, or function. A specific class of mutations, known as "gating" mutations (e.g., G551D), results in a CFTR protein that is correctly trafficked to the cell surface but has a severe defect in channel opening, or gating, thereby drastically reducing ion transport.[3][4]

Ivacaftor (also known as VX-770) is a CFTR potentiator, the first drug approved to directly target the underlying protein defect in CF.[5][6] It acts by binding directly to the CFTR protein and increasing its channel open probability (Po), effectively "propping open" the defective gate. [1][7][8] This direct and specific mechanism of action makes **Ivacaftor benzenesulfonate** an invaluable tool for researchers studying the molecular basis of CFTR gating, investigating the pathophysiology of gating mutations, and screening for novel therapeutic compounds. This guide provides an in-depth overview of its mechanism, experimental protocols for its use, and key quantitative data.



Mechanism of Action and Binding Site Potentiation of Channel Gating

Ivacaftor directly potentiates the function of the CFTR channel. Its primary mechanism is to increase the open probability (Po) of the channel, meaning it stabilizes the open-channel conformation.[9] This potentiation requires the CFTR protein to be phosphorylated by Protein Kinase A (PKA), a prerequisite for normal channel activation. However, a key characteristic of Ivacaftor's action is that it is largely independent of ATP binding and hydrolysis.[9][10] Studies have shown that Ivacaftor can enhance the activity of purified mutant CFTR in the nominal absence of Mg-ATP, suggesting it facilitates channel opening through a non-conventional, ATP-independent mechanism.[11][10] This unique property allows researchers to decouple the gating cycle from the ATP hydrolysis cycle, providing a powerful method to probe the conformational changes associated with channel opening.[5][12]

Molecular Binding Site

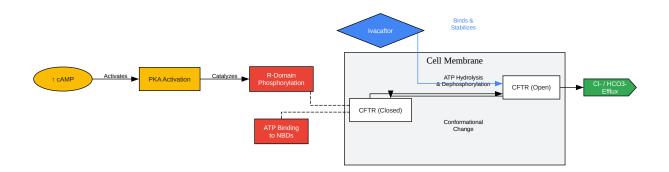
Cryo-electron microscopy (cryo-EM) studies have revealed the primary binding site for Ivacaftor. It binds at the protein-lipid interface, docking into a cleft formed by transmembrane (TM) helices 4, 5, and 8.[9][12] This site is distinct from the ATP-binding sites located in the nucleotide-binding domains (NBDs).[7][12] Approximately 40% of Ivacaftor's molecular surface is buried against the CFTR protein, while the remaining 60% is exposed to the hydrophobic lipid bilayer.[9]

Further research using photoactivatable Ivacaftor probes has confirmed this binding region and also identified a potential secondary binding site. These studies showed that a probe covalently labeled CFTR in two main regions: one in transmembrane helix 8 (tm8), consistent with the cryo-EM findings, and another within the fourth cytosolic loop (ICL4), which links NBD1 to the second membrane-spanning domain.[13][14] This suggests that Ivacaftor may mediate its potentiation effect through interactions at multiple sites on the CFTR protein.[13][14]

Signaling Pathways and Logical Frameworks

The following diagrams illustrate the CFTR activation pathway and the experimental logic for using Ivacaftor as a research tool.

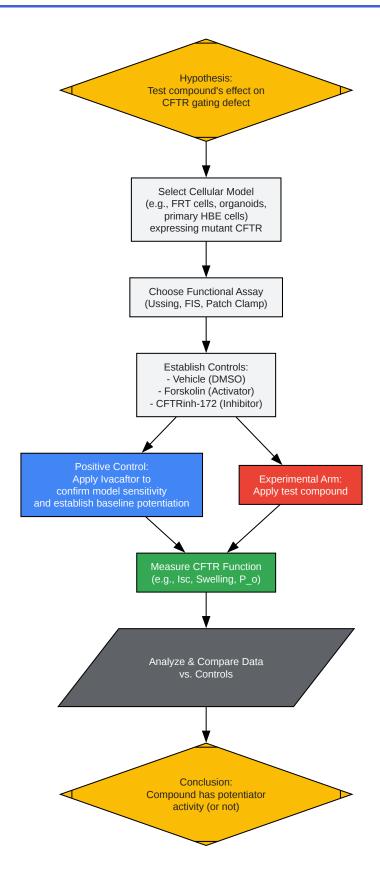




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Caption: CFTR channel activation pathway and Ivacaftor's point of intervention.





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Caption: Logical workflow for using Ivacaftor as a positive control in drug screening.



Quantitative Data

The following tables summarize key quantitative data regarding Ivacaftor's binding and potentiation effects from preclinical and clinical studies.

Table 1: Binding Affinity of Ivacaftor

Parameter	Value	Method	Source
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| Equilibrium Dissociation Constant (Kd) | 6.6 ± 1.2 nM | Scintillation Proximity Assay (SPA) |[9]

Table 2: In Vitro Potentiation of CFTR Channels by Ivacaftor

CFTR Variant	Half-maximal Stimulation (K0.5)	Maximal Stimulation (Fold-Increase)	Method	Source
Wild-Type (WT)	~1.5 nM	~4-fold	Single- Channel Patch Clamp	[15]
G551D	~1.5 nM	~11-12-fold	Single-Channel Patch Clamp	[15]

| F508del | ~1.5 nM | ~11-12-fold | Single-Channel Patch Clamp |[15] |

Note: The potency of Ivacaftor is significantly higher (>100-fold) than initially reported, with an aqueous solubility of approximately 60 nM.[15]

Table 3: Clinical Efficacy of Ivacaftor in Patients with Gating Mutations



Parameter	Patient Population	Baseline (Mean)	Change with Ivacaftor (Mean)	Source
Sweat Chloride (mEq/L)	Non-G551D Gating Mutations	89.6	-48.6 at 6 months	[16]
Sweat Chloride (mmol/L)	R117H Mutation	-	-24.0 at 24 weeks	[17]
ppFEV1 (%)	Non-G551D Gating Mutations	68%	+10.9 at 6 months	[16]

| ppFEV1 (%) | R117H Mutation (Adults ≥18y) | - | +5.0 percentage points |[17] |

Experimental Protocols & Workflows

Ivacaftor's effects are quantified using a variety of robust cell-based and cell-free assays. Detailed protocols for the most common methods are provided below.

Ussing Chamber Assay

This assay measures electrophysiological properties of epithelial tissues by quantifying ion transport as short-circuit current (Isc). It is a gold-standard method for studying CFTR-mediated chloride secretion in polarized epithelial cell monolayers.

Methodology:

- Cell Culture: Grow human bronchial epithelial (HBE) cells or other relevant epithelial cells (e.g., Fischer Rat Thyroid - FRT - cells expressing mutant CFTR) on permeable supports until a polarized, high-resistance monolayer is formed.
- Mounting: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Bathe both sides with identical Ringer's solution, maintain at 37°C, and bubble with 95% O2/5% CO2.

Foundational & Exploratory

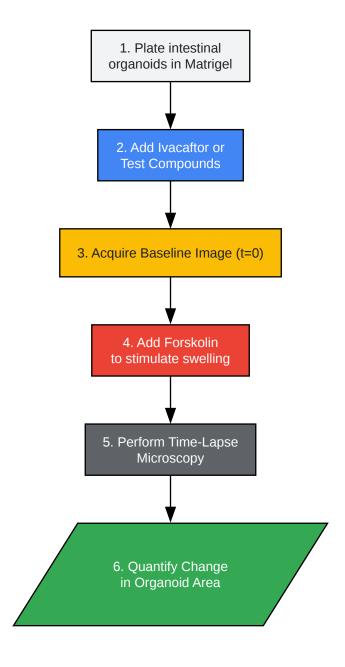




- ENaC Inhibition: Add Amiloride (e.g., 100 μM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated currents. Wait for the Isc to stabilize at a new baseline.[1]
- CFTR Activation: Add Forskolin (e.g., 10 μM) to the basolateral chamber to raise intracellular cAMP levels, activate PKA, and subsequently activate CFTR channels. This will cause an increase in Isc.[1]
- Ivacaftor Application: Once the Forskolin-stimulated Isc has stabilized, add Ivacaftor to the apical chamber. This is often done in a cumulative, dose-response manner (e.g., from 1 nM to 10 µM) to determine the EC50. A potentiation of the current will be observed.[1]
- CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor, such as CFTRinh-172 (e.g., 10 μM), to the apical chamber to confirm that the measured current is specific to CFTR.[1]









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